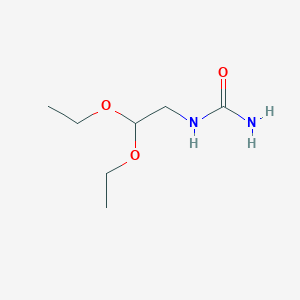
Urea, (2,2-diethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (2,2-diethoxyethyl)-, also known as DEEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.23 g/mol. DEEU has been used in a variety of applications, including as a solvent, a reagent, and a catalyst in organic synthesis. In
作用機序
The mechanism of action of Urea, (2,2-diethoxyethyl)- is not well understood. However, it is believed that Urea, (2,2-diethoxyethyl)- acts as a Lewis base, which means that it can donate a pair of electrons to a Lewis acid. This property makes Urea, (2,2-diethoxyethyl)- an effective catalyst in a variety of reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, Urea, (2,2-diethoxyethyl)- has been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
Urea, (2,2-diethoxyethyl)- has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. Additionally, Urea, (2,2-diethoxyethyl)- is a versatile compound that can be used as a solvent, reagent, or catalyst in a variety of reactions. However, there are also limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments. For example, Urea, (2,2-diethoxyethyl)- has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. Additionally, Urea, (2,2-diethoxyethyl)- can be difficult to handle due to its high reactivity.
将来の方向性
There are several future directions for research on Urea, (2,2-diethoxyethyl)-. One area of interest is the development of new synthetic methods using Urea, (2,2-diethoxyethyl)- as a reagent or catalyst. Additionally, Urea, (2,2-diethoxyethyl)- has potential applications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of Urea, (2,2-diethoxyethyl)- and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Urea, (2,2-diethoxyethyl)- is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a two-step process and has been used in a variety of applications, including as a solvent, reagent, and catalyst in organic synthesis. While there is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-, it has been shown to be non-toxic and non-irritating to the skin and eyes. There are several advantages and limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments, and several future directions for research on Urea, (2,2-diethoxyethyl)-.
合成法
Urea, (2,2-diethoxyethyl)- can be synthesized through a two-step process. In the first step, ethylene glycol is reacted with acetaldehyde in the presence of a strong base to form 2,2-diethoxyethyl glycol. In the second step, 2,2-diethoxyethyl glycol is treated with urea to form Urea, (2,2-diethoxyethyl)-. The overall reaction can be represented as follows:
CH3CHO + HOCH2CH2OH → CH3CH(OCH2CH2O)2H
CH3CH(OCH2CH2O)2H + CO(NH2)2 → CH3CH(OCH2CH2O)2NCO + 2H2O
科学的研究の応用
Urea, (2,2-diethoxyethyl)- has been used in a variety of applications in scientific research. One of the most common uses of Urea, (2,2-diethoxyethyl)- is as a solvent in organic synthesis. Urea, (2,2-diethoxyethyl)- has been shown to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. Urea, (2,2-diethoxyethyl)- has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, Urea, (2,2-diethoxyethyl)- has been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
特性
CAS番号 |
80049-53-2 |
|---|---|
製品名 |
Urea, (2,2-diethoxyethyl)- |
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
InChIキー |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
正規SMILES |
CCOC(CNC(=O)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
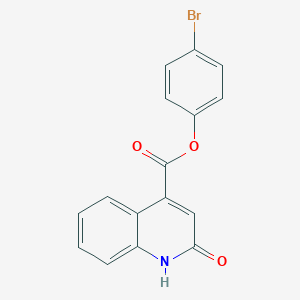
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
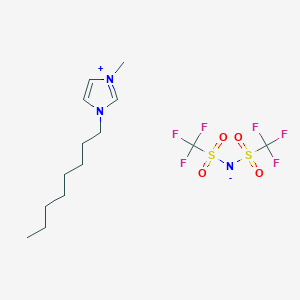

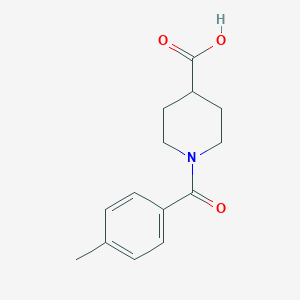
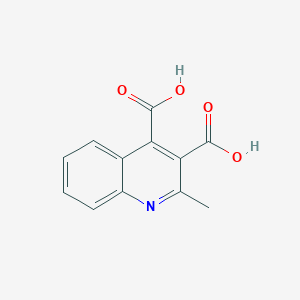
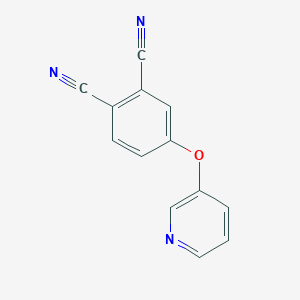
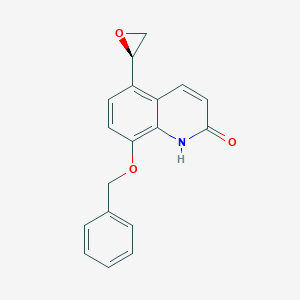
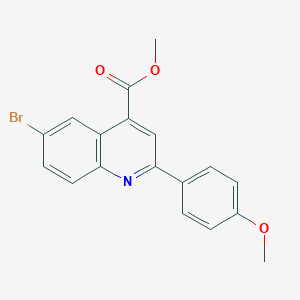
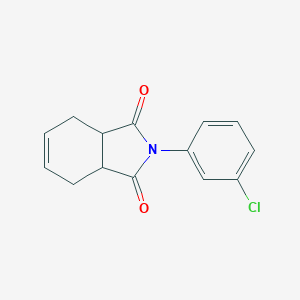
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
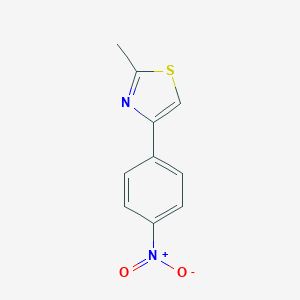
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)